![molecular formula C10H14ClNO B1603723 Ethyl 3-methylbenzimidate hydrochloride CAS No. 54998-35-5](/img/structure/B1603723.png)
Ethyl 3-methylbenzimidate hydrochloride
Overview
Description
Ethyl 3-methylbenzimidate hydrochloride is a chemical compound with the formula C10H14ClNO. It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of Ethyl 3-methylbenzimidate hydrochloride is 199.68 g/mol . The exact molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis
Ethyl 3-methylbenzimidate hydrochloride has a molecular weight of 199.68 g/mol . Other specific physical and chemical properties are not provided in the available resources.Scientific Research Applications
1. Synthesis of Novel Compounds
Ethyl 3-methylbenzimidate hydrochloride is utilized in the synthesis of various novel compounds. For example, Ethyl 2- or 3-acylaminoimidate hydrochlorides react with substituted aromatic and aliphatic acid hydrazides to form N-protected ethyl aminocarboxylate-acylhydrazones, which can be cyclized to 1.3.4-oxadiazoles (Kraft, Paul, & Hilgetag, 1971).
2. Anticancer Activity
Research has been conducted on novel hydrazide-hydrazones derived from ethyl paraben, showing potential for anticancer activity. These derivatives have been evaluated for their cytotoxic activity on liver cancer cell lines, indicating their applicability in cancer treatment research (Han, Atalay, Imamoğlu, & Küçükgüzel, 2020).
3. Pharmacological Applications
Ethyl 3-methylbenzimidate hydrochloride derivatives like N-methyl-N-phenyl-3-phenoxyphenylamidine have been studied for their potential use in pharmacology due to predicted activities such as anti-tumor, anti-cancer, and anti-thrombosis effects (Popov, Korchagina, & Karataeva, 2013).
4. Neuroprotective and Cognitive Enhancing Properties
Isothiourea derivatives, synthesized from compounds like Ethyl 3-methylbenzimidate hydrochloride, have been explored for their neuroprotective and cognition enhancing properties. These studies involve understanding the effects on ion channels and receptors in the nervous system (Perlovich et al., 2009).
5. Effects on Neuronal Activity
Research on benzimidazole derivatives, including Ethyl 3-methylbenzimidate hydrochloride, has shown their effects on electrical activity in neurons. Such studies contribute to the understanding of neuropharmacology and the development of neurological therapeutics (Gamma, Korenyuk, Baevsky, Ravaeva, & Pavlenko, 2002).
6. Synthesis of Analytical Reagents
Ethyl 3-methylbenzimidate hydrochloride derivatives have been synthesized for use as analytical reagents. These reagents are used in biochemical studies, particularly in the analysis of proteins and enzymatic activities (Müller & Pfleiderer, 1978).
7. Pharmaceutical Analysis
Compounds derived from Ethyl 3-methylbenzimidate hydrochloride have been used in the development of chemometric approaches for pharmaceutical analysis, such as in the simultaneous determination of drug compounds in complex mixtures (Bhaskar, Bhaskar, Sagar, Saini, & Bhat, 2012).
8. Antibacterial, Antiurease, and Antioxidant Activities
Ethyl N′-furan-2-carbonylbenzohydrazonate, synthesized from Ethyl 3-methylbenzimidate hydrochloride, has shown promising antibacterial, antiurease, and antioxidant activities. This expands its potential applications in the field of antimicrobial and antioxidative research (Sokmen et al., 2014).
9. Geroprotector Properties
Ethyl 3-methylbenzimidate hydrochloride derivatives have been explored for their geroprotective properties, which could contribute to the development of treatments for aging-related conditions (Emanuel & Obukhova, 1978).
properties
IUPAC Name |
ethyl 3-methylbenzenecarboximidate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-3-12-10(11)9-6-4-5-8(2)7-9;/h4-7,11H,3H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNVYEHEQAUNGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=CC(=C1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620384 | |
Record name | Ethyl 3-methylbenzene-1-carboximidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methylbenzimidate hydrochloride | |
CAS RN |
54998-35-5 | |
Record name | Ethyl 3-methylbenzene-1-carboximidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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